2,4-dichlorophenyl 4-methoxy-2,5-dimethylbenzenesulfonate
Overview
Description
2,4-Dichlorophenyl 4-methoxy-2,5-dimethylbenzenesulfonate is an organic compound with the molecular formula C15H14Cl2O4S. It is a sulfonate ester derived from 2,4-dichlorophenol and 4-methoxy-2,5-dimethylbenzenesulfonic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichlorophenyl 4-methoxy-2,5-dimethylbenzenesulfonate typically involves the esterification of 2,4-dichlorophenol with 4-methoxy-2,5-dimethylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help maintain optimal reaction conditions, such as temperature and pressure, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichlorophenyl 4-methoxy-2,5-dimethylbenzenesulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonate group can be displaced by nucleophiles, such as amines or thiols, to form corresponding substituted products.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reaction is typically carried out in an aprotic solvent, such as dimethylformamide or acetonitrile, at elevated temperatures.
Major Products Formed
Nucleophilic substitution: Substituted products, such as 2,4-dichlorophenyl amines or thiols.
Hydrolysis: 2,4-dichlorophenol and 4-methoxy-2,5-dimethylbenzenesulfonic acid.
Scientific Research Applications
2,4-Dichlorophenyl 4-methoxy-2,5-dimethylbenzenesulfonate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-dichlorophenyl 4-methoxy-2,5-dimethylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonate ester group can undergo hydrolysis, releasing 2,4-dichlorophenol, which may exert biological effects through its interaction with cellular components. The exact molecular pathways and targets involved in its action are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenyl 4-methoxybenzenesulfonate: Lacks the dimethyl groups on the benzene ring.
2,4-Dichlorophenyl 4-methylbenzenesulfonate: Lacks the methoxy group on the benzene ring.
2,4-Dichlorophenyl benzenesulfonate: Lacks both the methoxy and dimethyl groups on the benzene ring.
Uniqueness
2,4-Dichlorophenyl 4-methoxy-2,5-dimethylbenzenesulfonate is unique due to the presence of both methoxy and dimethyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. These substituents may enhance its solubility, stability, and interaction with molecular targets compared to similar compounds .
Properties
IUPAC Name |
(2,4-dichlorophenyl) 4-methoxy-2,5-dimethylbenzenesulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2O4S/c1-9-7-15(10(2)6-14(9)20-3)22(18,19)21-13-5-4-11(16)8-12(13)17/h4-8H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SODHEZUODJZKJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)OC2=C(C=C(C=C2)Cl)Cl)C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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